molecular formula C12H11BrN2OS2 B2368680 (E)-3-(4-Bromothiophen-2-yl)-N-(3-cyanothiolan-3-yl)prop-2-enamide CAS No. 1436373-09-9

(E)-3-(4-Bromothiophen-2-yl)-N-(3-cyanothiolan-3-yl)prop-2-enamide

Cat. No.: B2368680
CAS No.: 1436373-09-9
M. Wt: 343.26
InChI Key: PWYFRCRTKSRREA-UHFFFAOYSA-N
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Description

(E)-3-(4-Bromothiophen-2-yl)-N-(3-cyanothiolan-3-yl)prop-2-enamide is a synthetic organic compound that features a bromothiophene moiety and a cyanothiolan group. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-Bromothiophen-2-yl)-N-(3-cyanothiolan-3-yl)prop-2-enamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Bromothiophene Moiety: Starting with thiophene, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Formation of the Cyanothiolan Group: This could involve the reaction of a suitable thiol with a cyanide source under basic conditions.

    Coupling Reaction: The final step would involve coupling the bromothiophene and cyanothiolan intermediates through a condensation reaction, possibly using a base like triethylamine and a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like m-chloroperbenzoic acid (mCPBA).

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: mCPBA, hydrogen peroxide (H2O2)

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(4-Bromothiophen-2-yl)-N-(3-cyanothiolan-3-yl)prop-2-enamide could be used as a building block for the synthesis of more complex molecules, particularly those with potential electronic or photonic applications.

Biology

In biological research, compounds with similar structures are often investigated for their potential as enzyme inhibitors or receptor modulators, which could lead to the development of new pharmaceuticals.

Medicine

Medicinal chemistry applications might include the exploration of this compound as a lead compound for drug development, particularly in the areas of anti-cancer or anti-inflammatory therapies.

Industry

In industry, such compounds could be used in the development of new materials with specific electronic properties, such as organic semiconductors or conductive polymers.

Mechanism of Action

The mechanism of action for (E)-3-(4-Bromothiophen-2-yl)-N-(3-cyanothiolan-3-yl)prop-2-enamide would depend on its specific biological target. Generally, it could interact with proteins or enzymes, altering their function through binding interactions. The exact molecular targets and pathways would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(4-Chlorothiophen-2-yl)-N-(3-cyanothiolan-3-yl)prop-2-enamide
  • (E)-3-(4-Fluorothiophen-2-yl)-N-(3-cyanothiolan-3-yl)prop-2-enamide
  • (E)-3-(4-Methylthiophen-2-yl)-N-(3-cyanothiolan-3-yl)prop-2-enamide

Uniqueness

The uniqueness of (E)-3-(4-Bromothiophen-2-yl)-N-(3-cyanothiolan-3-yl)prop-2-enamide lies in the presence of the bromine atom, which can significantly influence its reactivity and interactions compared to its chloro, fluoro, or methyl analogs. This can lead to differences in biological activity and chemical behavior.

Properties

IUPAC Name

(E)-3-(4-bromothiophen-2-yl)-N-(3-cyanothiolan-3-yl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2OS2/c13-9-5-10(18-6-9)1-2-11(16)15-12(7-14)3-4-17-8-12/h1-2,5-6H,3-4,8H2,(H,15,16)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWYFRCRTKSRREA-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1(C#N)NC(=O)C=CC2=CC(=CS2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CSCC1(C#N)NC(=O)/C=C/C2=CC(=CS2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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